molecular formula C16H15NO3 B15029126 3-[(2-ethoxyphenyl)amino]-2-benzofuran-1(3H)-one

3-[(2-ethoxyphenyl)amino]-2-benzofuran-1(3H)-one

Katalognummer: B15029126
Molekulargewicht: 269.29 g/mol
InChI-Schlüssel: APPJTBKISNXSEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2-ethoxyphenyl)amino]-2-benzofuran-1(3H)-one is an organic compound that belongs to the class of benzofurans

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-ethoxyphenyl)amino]-2-benzofuran-1(3H)-one typically involves the reaction of 2-ethoxyaniline with a benzofuran derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(2-ethoxyphenyl)amino]-2-benzofuran-1(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted benzofuran compounds.

Wissenschaftliche Forschungsanwendungen

3-[(2-ethoxyphenyl)amino]-2-benzofuran-1(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[(2-ethoxyphenyl)amino]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[(2-methoxyphenyl)amino]-2-benzofuran-1(3H)-one
  • 3-[(2-ethoxyphenyl)amino]benzofuran
  • 3-[(2-ethoxyphenyl)amino]-2-benzofuran-1(3H)-one derivatives

Uniqueness

This compound is unique due to its specific structural features and the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C16H15NO3

Molekulargewicht

269.29 g/mol

IUPAC-Name

3-(2-ethoxyanilino)-3H-2-benzofuran-1-one

InChI

InChI=1S/C16H15NO3/c1-2-19-14-10-6-5-9-13(14)17-15-11-7-3-4-8-12(11)16(18)20-15/h3-10,15,17H,2H2,1H3

InChI-Schlüssel

APPJTBKISNXSEB-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC=C1NC2C3=CC=CC=C3C(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.